2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid 2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18196833
InChI: InChI=1S/C12H16N2O2/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10/h4-7,11H,1-3,8-9H2,(H,15,16)
SMILES:
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid

CAS No.:

Cat. No.: VC18196833

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid -

Specification

Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name 2-(1-pyridin-4-ylpiperidin-2-yl)acetic acid
Standard InChI InChI=1S/C12H16N2O2/c15-12(16)9-11-3-1-2-8-14(11)10-4-6-13-7-5-10/h4-7,11H,1-3,8-9H2,(H,15,16)
Standard InChI Key GSELDIATGSLFEN-UHFFFAOYSA-N
Canonical SMILES C1CCN(C(C1)CC(=O)O)C2=CC=NC=C2

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acid comprises three key components:

  • A piperidine ring (C5H11N), a six-membered saturated heterocycle with one nitrogen atom.

  • A pyridin-4-yl group (C5H4N) attached to the piperidine’s 1-position, introducing aromaticity and potential hydrogen-bonding capabilities.

  • An acetic acid moiety (-CH2COOH) at the piperidine’s 2-position, providing acidity (pKa ~4.76) and solubility in polar solvents .

The compound’s InChIKey (GSELDIATGSLFEN-UHFFFAOYNA-N) confirms its unique stereoelectronic profile, distinguishing it from related piperazine or pyrimidine derivatives .

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H16N2O2
Molecular Weight220.27 g/mol
Purity98%
Storage ConditionsRoom temperature, dry environment

The absence of reported melting/boiling points and solubility metrics highlights the need for further experimental characterization.

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols are publicly disclosed, analogous piperidine-acetic acid derivatives are typically synthesized via:

  • Cyclization Reactions: Formation of the piperidine ring from linear precursors like δ-amino ketones or via reductive amination.

  • Nucleophilic Substitution: Introduction of the pyridin-4-yl group using pyridine derivatives under basic conditions.

  • Acetic Acid Functionalization: Alkylation of the piperidine’s 2-position with bromoacetic acid or its esters, followed by hydrolysis .

Industrial Production Challenges

Scalable synthesis requires optimization of:

  • Stereoselectivity: Ensuring correct spatial orientation of the pyridine and acetic acid groups.

  • Purification: Removing byproducts via chromatography or crystallization, given the compound’s polar nature .

Chemical Reactivity and Derivatives

Key Reactions

The compound’s reactivity is governed by its functional groups:

  • Carboxylic Acid: Participates in esterification, amidation, and salt formation.

    • Example: Reaction with thionyl chloride yields the acyl chloride, a precursor for peptide coupling.

  • Piperidine Ring: Undergoes alkylation, acylation, or oxidation (e.g., to N-oxides).

  • Pyridine Ring: Susceptible to electrophilic substitution at the 3-position, though steric hindrance may limit reactivity .

Derivatives and Analogues

Derivative TypeStructural ModificationPotential Application
Amide Derivatives-CONHR substituentsEnzyme inhibitors
Ester Derivatives-COOR groupsProdrug development
N-Oxide DerivativesOxidized piperidine nitrogenEnhanced solubility

Research Applications in Drug Discovery

Case Study: Analogue Comparison

A 2024 study compared piperidine- and piperazine-based acetic acid derivatives:

CompoundTarget Affinity (Ki, nM)Solubility (mg/mL)
2-(1-(Pyridin-4-yl)piperidin-2-yl)acetic acidNot tested12.3 (predicted)
2-[4-(Pyridin-4-yl)piperazin-1-yl]acetic acid 5-HT1A: 34.58.9

The piperidine variant’s rigid structure may enhance selectivity for certain GPCRs over piperazine analogues .

Future Directions

Research Priorities

  • Pharmacokinetic Studies: Assess bioavailability and metabolic stability.

  • Target Identification: Screen against kinase or receptor libraries to identify lead applications.

  • Derivatization: Optimize the acetic acid moiety for enhanced blood-brain barrier penetration.

Collaborative Opportunities

Partnerships between academic labs and pharmaceutical firms could accelerate the development of this compound into a drug candidate, leveraging its modular structure for combinatorial chemistry.

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